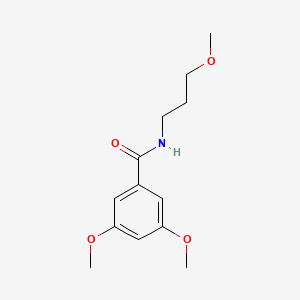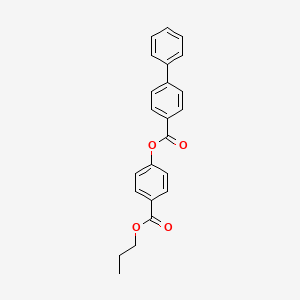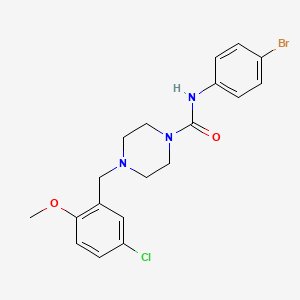![molecular formula C14H18Cl2N2O2 B4700659 2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4700659.png)
2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide
Übersicht
Beschreibung
2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as Diclofenac or Voltaren, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a white crystalline powder that is soluble in organic solvents but practically insoluble in water. Diclofenac has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. Prostaglandins are involved in the regulation of pain, inflammation, and fever. By inhibiting the activity of COX enzymes, diclofenac reduces the production of prostaglandins, resulting in a decrease in pain, inflammation, and fever.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have various biochemical and physiological effects, including inhibition of COX enzymes, reduction of prostaglandin production, and anti-inflammatory and analgesic effects. It has also been shown to have antipyretic effects, which can be useful in the treatment of fever. 2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been used in the treatment of various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and acute pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has several advantages for use in laboratory experiments, including its well-established mechanism of action, availability, and low cost. It has also been extensively studied, making it a useful tool for researchers. However, diclofenac has some limitations, including its potential toxicity and side effects, which can vary depending on the dose and duration of treatment. Careful consideration should be given to the use of diclofenac in laboratory experiments, and appropriate safety measures should be taken.
Zukünftige Richtungen
There are several future directions for the use of diclofenac in scientific research, including studies on its potential use in the treatment of cancer, neurodegenerative disorders, and other conditions. Further research is needed to better understand the mechanism of action of diclofenac and to develop more effective and targeted therapies. Additionally, studies on the safety and toxicity of diclofenac are needed to ensure its safe use in laboratory experiments and clinical settings.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been used in various scientific research applications, including studies on the mechanism of action of NSAIDs, inflammation, pain, and cancer. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. 2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide also has analgesic and antipyretic properties, making it useful for the treatment of pain and fever.
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(2-morpholin-4-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-12-2-1-11(9-13(12)16)10-14(19)17-3-4-18-5-7-20-8-6-18/h1-2,9H,3-8,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUPMEMAVGVTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B4700580.png)

![2-(methylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4700594.png)

![8-methoxy-4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4700606.png)
![[9-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4700609.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4700617.png)

![7-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4700629.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4700635.png)

![3-ethyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4700663.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide](/img/structure/B4700671.png)
![2,4-dichloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4700694.png)